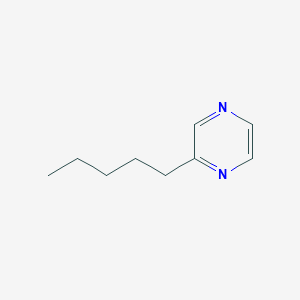

Pentylpyrazine

Description

Significance of Pyrazine (B50134) Derivatives in Natural and Synthetic Chemistry

Pyrazines, as six-membered heterocyclic rings containing two nitrogen atoms in a 1,4-arrangement, are fundamental structures in both natural and synthetic chemistry. Their unique electronic and structural properties contribute to a wide range of activities and applications. mdpi.comimist.mabritannica.com

Pyrazines are found almost ubiquitously in nature, occurring in plants, animals, insects, fungi, and bacteria. nih.govnih.govroyalsocietypublishing.orgresearchgate.net They play various roles in biological systems, often acting as odor signals. nih.govroyalsocietypublishing.org For instance, some insects produce pyrazines as semiochemicals for communication, and leafcutter ants use them as alarm pheromones. mdpi.comadv-bio.com In plants, pyrazines can deter predators and act as antimicrobial agents. nih.govadv-bio.com

Naturally occurring pyrazines are frequently formed through thermal processing of food, particularly via the Maillard reaction, which involves the reaction of amino acids and reducing sugars. nih.govmdpi.comontosight.airesearchgate.netresearchgate.net This process is responsible for the characteristic roasted, baked, and nutty flavors and aromas found in many foods and beverages, including coffee, cocoa, bread, and fermented products like soy sauce and Chinese liquor. nih.govmdpi.commdpi.comontosight.airesearchgate.netresearchgate.netresearchgate.net Microbial metabolism during fermentation also contributes to the formation of pyrazines in food. mdpi.comresearchgate.netresearchgate.net While pyrazines are widely distributed in nature, their concentration in natural products is often low. imist.maresearchgate.net

Examples of natural sources of pyrazines include:

| Source | Examples of Pyrazines Found |

| Plants | Green peas, asparagus, bell peppers, gooseberries, coffee beans, cocoa beans, vegetables nih.govadv-bio.comresearchgate.nettuwien.ac.at |

| Insects | Mediterranean fruit fly, leafcutter ants nih.govadv-bio.com |

| Fungi | Found in various fungal species nih.gov |

| Bacteria | Produced by certain bacterial strains, e.g., Bacillus subtilis nih.govresearchgate.netsemanticscholar.org |

| Heated Foods | Roasted meat, bread, cocoa, coffee, potato products, popcorn, fermented soybeans mdpi.commdpi.comresearchgate.netresearchgate.net |

| Fermented Foods | Chinese liquor (Baijiu), cheese, soy sauce, rum, whiskey nih.govmdpi.comresearchgate.net |

Pyrazine derivatives have significant commercial and industrial applications, largely due to their potent sensory properties and biological activities. imist.mamdpi.comontosight.airesearchgate.net

One of the primary applications is in the food and flavor industry, where alkylated pyrazines are widely used as flavoring agents to impart roasted, nutty, or earthy notes to various products. imist.mamdpi.comontosight.airesearchgate.nettuwien.ac.atsemanticscholar.org Their low odor thresholds mean they can significantly impact flavor even at very low concentrations. researchgate.netontosight.ai

In addition to their role in flavor, pyrazines and their derivatives are utilized in the pharmaceutical industry. mdpi.comimist.maresearchgate.net Many marketed drugs contain pyrazine structures and exhibit a range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects. mdpi.com Pyrazine derivatives have been explored for their potential in treating various diseases, including those requiring antipyretic, analgesic, antitubercular, and antiviral agents. mdpi.comimist.manih.govrsc.orgtandfonline.com

Pyrazines are also used in the production of pesticides and insecticides, leveraging their function as odor signals that can deter pests. nih.govadv-bio.com Their antimicrobial characteristics also lend themselves to use as food preservatives. mdpi.com Other industrial uses include their application in dyes. nih.gov

Occurrence of Pyrazines in Nature

Historical Perspective of Pyrazine and Alkylpyrazine Research

The study of pyrazines has a history dating back to the mid-19th century. The first recorded synthesis of a pyrazine, tetraphenylpyrazine, was achieved by Laurent in 1855. e-bookshelf.de Early research in the 1850s also involved the discovery of related heterocyclic compounds like pyridine (B92270) and pyrrole (B145914) from the heating of bones. britannica.com

Significant interest in alkylpyrazines specifically began to grow in the mid-1960s, driven by the recognition of their widespread occurrence in natural products and their impact on olfactory properties. mdpi.com During this period, the formation of alkylpyrazines during the production of cocoa was identified. mdpi.com Research has since expanded to understand their formation through processes like the Maillard reaction and microbial metabolism, as well as developing synthetic routes for their production. researchgate.netmdpi.comresearchgate.netresearchgate.nettuwien.ac.atsemanticscholar.org The discovery of naturally occurring pyrazine derivatives with pharmacological effects further stimulated the search for novel synthetic compounds with biological activities. rsc.org

Scope and Objectives of Pentylpyrazine Research

Research on this compound, as a specific alkylpyrazine, falls within the broader scope of understanding the properties, formation, and applications of this class of compounds. Objectives of this compound research include elucidating its specific occurrence in nature, characterizing its physical and chemical properties, investigating its sensory attributes, and exploring potential synthetic pathways for its production. Given its presence in certain foods and its characteristic odor, research may also focus on its role in flavor chemistry and its potential use as a flavoring agent. ontosight.ai Studies may also investigate its potential as an intermediate in the synthesis of other compounds, including pharmaceuticals. ontosight.ai

This compound is described as a colorless to pale yellow liquid with a characteristic nutty, earthy, or potato-like odor. ontosight.ai It is soluble in organic solvents like ethanol (B145695) and has a relatively high boiling point. ontosight.ai

Data on the predicted properties of N-Pentylpyrazine (a synonym for this compound) include:

| Property | Value | Source |

| Water Solubility | 7.44 g/L | ALOGPS |

| logP | 2.06 (ALOGPS), 1.08 (ChemAxon) | ALOGPS, ChemAxon foodb.ca |

| logS | -1.3 | ALOGPS |

| pKa (Strongest Basic) | 1.9 | ChemAxon |

| Hydrogen Acceptor Count | 2 | ChemAxon |

| Hydrogen Donor Count | 0 | ChemAxon |

| Polar Surface Area | 25.78 Ų | ChemAxon |

| Rotatable Bond Count | 2 | ChemAxon |

| Refractivity | 44.75 m³·mol⁻¹ | ChemAxon |

| Density | 0.95 g/cm³ chemicalbook.com, 0.949±0.06 g/cm³ | ChemBook, chemBlink chemicalbook.com |

| Boiling Point | 94-96°C at 11mm chemicalbook.com, 218.1±20.0 ºC (760 Torr) | ChemBook, chemBlink chemicalbook.com |

| Flash Point | 81.4±13.4 ºC | chemBlink |

Research findings indicate that this compound has been detected in certain foods, such as breakfast cereal, cereals and cereal products, and crustaceans. foodb.ca Its presence in these foods is likely a result of the Maillard reaction or other thermal processes. foodb.ca

This compound's sensory properties, particularly its odor, make it relevant in the flavor and fragrance industry. ontosight.aiontosight.ai Its specific nutty, earthy, or potato-like notes contribute to the aroma profiles of various products. ontosight.aiontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-pentylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-4-5-9-8-10-6-7-11-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDDHUQSPNJCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978947 | |

| Record name | 2-Pentylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-75-9 | |

| Record name | Pentylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6303-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y68H0XHI2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Biosynthesis of Pentylpyrazine

Chemical Synthesis Methodologies for Pentylpyrazine

Several general strategies are employed for the chemical synthesis of pyrazines and their derivatives, including this compound. These methods often involve the formation of the pyrazine (B50134) ring structure through condensation or ring closure reactions, sometimes facilitated by metal catalysis or employing green chemistry principles. unimas.my

Condensation Reactions

Condensation reactions are a fundamental approach to pyrazine synthesis. A common method involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This reaction typically yields a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. unimas.my For instance, the reaction of a diketone with a diaminomaleonitrile (B72808) can lead to pyrazine formation. unimas.my Another route involves the self-condensation of two moles of α-aminocarbonyl compounds to form a 3,6-dihydropyrazine, followed by mild oxidation. unimas.my

Ring Closure Approaches

Ring closure strategies are also crucial in constructing the pyrazine core. One alternative route reported involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor. unimas.my The subsequent dehydrogenation of piperazines has also been reported as a method to obtain pyrazine derivatives in high yield, effectively acting as a ring closure followed by aromatization. nih.gov

Metal Catalysis in this compound Synthesis

Metal catalysis plays a significant role in facilitating pyrazine synthesis, particularly in carbon-carbon and carbon-heteroatom bond formation on the pyrazine ring. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, Suzuki, and Stille couplings, are widely used for functionalizing pyrazines. researchgate.net, rsc.org For example, palladium-catalyzed reactions are frequently employed for C-C bond formation. researchgate.net, rsc.org Copper (II) oxide and manganese oxide are commonly used as oxidizing agents in the final oxidation step of dihydropyrazines formed from the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethane. unimas.my Base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols can also selectively form 2,5-substituted pyrazine derivatives, with manganese pincer complexes being effective catalysts for such transformations, producing water and hydrogen gas as byproducts. nih.gov, acs.org

Green Chemistry Approaches for Pyrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazines to develop more environmentally benign methods. These approaches aim to reduce reaction times, increase yields, minimize byproduct generation, and simplify purification processes. researchgate.net, researchgate.net Microwave-assisted synthesis has emerged as an interesting green alternative, accelerating reaction rates and potentially avoiding the use of organic acids as solvents or catalysts. researchgate.net, mdpi.com One-pot reactions are also a focus of green chemistry in pyrazine synthesis, aiming to reduce the number of steps and the associated waste. researchgate.net The use of heterogeneous and reusable catalysts, such as MgO nanoparticles, in microwave-assisted reactions represents a sustainable approach. researchgate.net Additionally, some studies explore the use of natural extracts, like onion extract, as catalysts in condensation and aromatization processes for pyrazine derivatives. ajgreenchem.com

N-Substitution via Acid Catalysis

N-substitution on the pyrazine ring typically refers to modifications at the nitrogen atoms (positions 1 or 4), leading to the formation of pyrazinium salts. unimas.my Acid catalysis can be involved in such reactions, facilitating the addition of substituents to the nitrogen centers. unimas.my While the other synthesis approaches primarily focus on substitution at the carbon atoms of the pyrazine ring (positions 2, 3, 5, and 6), N-substitution methods specifically target the nitrogen positions. unimas.my

Specific Synthetic Routes to this compound and its Isomers

Specific synthetic routes to this compound and its isomers, such as 2-pentylpyrazine, involve applying the general methodologies to appropriate starting materials containing the pentyl chain. For example, the synthesis of 2,5-di(1′-oxo-n-pentyl)pyrazine has been reported using directed ortho-metalation reactions. cmu.edu Another study describes the synthesis of 3-amino-N-pentylpyrazine-2-carboxamide, a pentyl-substituted pyrazine derivative, through the reaction of 3-aminopyrazine-2-carboxylic acid with pentylamine using coupling agents like 1,1′-carbonyldiimidazole (CDI) under microwave irradiation. nih.gov This method involves amide bond formation on a pyrazine core that already contains an amino group and a carboxylic acid function, followed by reaction with a pentyl-containing amine. nih.gov The synthesis of 3-chloro-N-pentylpyrazine-2-carboxamide, a precursor to other substituted pyrazines, has also been reported via the reaction of 3-chloropyrazine-2-carbonitrile. mdpi.com While direct synthesis routes specifically labeled "this compound" are less commonly detailed in broad reviews, the general methods described above can be adapted. For instance, the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound containing a pentyl chain, followed by oxidation, would be a plausible route to a this compound isomer. The specific isomer obtained would depend on the structure of the substituted dicarbonyl or diamine starting materials.

Some research indicates the presence of this compound and related compounds like 2,5-dimethyl-3-pentylpyrazine (B15346634) in natural sources or reaction mixtures, suggesting potential biosynthetic or specific chemical formation pathways. asm.org, molaid.com, researchgate.net For example, 2,5-dimethyl-3-pentylpyrazine has been identified in studies related to microbial synthesis and flavor compounds. asm.org, molaid.com Zirconium-mediated reactions involving alkylpyrazines and alkynes have also been explored for synthesizing highly substituted alkylpyrazines, which could potentially be adapted for this compound synthesis. molaid.com

Here is a table summarizing some synthesis approaches and relevant details:

| Synthesis Approach | Key Reactants | Intermediate (Often) | Final Step (Often) | Catalysis (Often) | Notes |

| Condensation | 1,2-dicarbonyl + 1,2-diamine | Dihydropyrazine | Oxidation | Metal oxides (e.g., CuO, MnO2) | Yields can be influenced by symmetry of starting materials. unimas.my |

| Self-condensation | α-aminocarbonyl | 3,6-Dihydropyrazine | Oxidation | - | Requires mild oxidation conditions. unimas.my |

| Ring Closure (from specific precursors) | e.g., 2,3-bis(arylideneamino)-3-cyanoarylamides | 1,2-Dihydropyrazine | Cyclization | - | Alternative route to the pyrazine core. unimas.my |

| Dehydrogenation | Piperazines | - | Dehydrogenation | Heterogeneous catalysts | Can yield pyrazines in high yield. nih.gov |

| Metal Catalysis (Functionalization) | Halogenated pyrazines + organometallics | - | Coupling reaction | Pd, Cu, Mn | Forms C-C or C-heteroatom bonds; includes Suzuki, Sonogashira, etc. researchgate.net, rsc.org |

| Green Chemistry Approaches | Various | Various | Various | Microwave, heterogeneous catalysts, natural extracts | Aims for efficiency, reduced waste, milder conditions. researchgate.net, researchgate.net, ajgreenchem.com |

| N-Substitution | Pyrazine + alkyl/aryl halide | Pyrazinium salt | - | Acid catalysis | Modifies nitrogen atoms (1 or 4). unimas.my |

Synthesis of 2,6-dimethyl-3-n-pentylpyrazine

The synthesis of 2,6-dimethyl-3-n-pentylpyrazine has been described in the literature, often in the context of synthesizing homologous series of alkylpyrazines. One approach involves the condensation of appropriate precursors that would lead to the desired substitution pattern on the pyrazine ring. Research in chemical entomology, for instance, has explored the synthesis of 2,6-dimethyl-3-n-alkylpyrazines, including the pentyl congener, often for comparison with naturally occurring compounds like alarm pheromones in ants. soton.ac.uk These syntheses typically involve reactions between diketones or α-aminoketones and diamines or ammonia (B1221849) derivatives, followed by cyclization and oxidation steps.

Synthesis of 2,5-dimethyl-3-n-pentylpyrazine

Similar to the 2,6-isomer, the synthesis of 2,5-dimethyl-3-n-pentylpyrazine is achieved through targeted chemical reactions. Studies focusing on the synthesis of alkylpyrazines for flavor or other applications detail methods that assemble the pyrazine ring with the methyl groups at the 2 and 5 positions and the pentyl group at the 3 position. soton.ac.uk These methods often utilize reactions between appropriately substituted α-dicarbonyl compounds and nitrogen-containing precursors, followed by cyclization and potential further modifications.

Synthesis of 2,3-dimethyl-5-n-pentylpyrazine

The synthesis of 2,3-dimethyl-5-n-pentylpyrazine involves chemical routes designed to place the methyl groups at the 2 and 3 positions and the pentyl group at the 5 position of the pyrazine ring. soton.ac.uk As with other alkylpyrazines, this can be achieved through condensation reactions of suitable carbonyl and amine compounds, controlling the positions of the substituents on the resulting heterocyclic ring. The specific precursors and reaction conditions are chosen to favor the formation of this particular isomer.

Biosynthesis of this compound

This compound and other alkylpyrazines are frequently formed through biological and thermal processes, particularly within the context of food processing.

Maillard Reaction Pathways and this compound Formation

The Maillard reaction, a complex series of non-enzymatic reactions between amino acids and reducing sugars, is a primary pathway for the biosynthesis of alkylpyrazines, including this compound, in heated foods. mdpi.com This reaction is responsible for the development of characteristic flavors, aromas, and colors in various cooked and processed food products. mdpi.combyjus.com

Role of Amino Acids and Reducing Sugars

Amino acids and reducing sugars are the key reactants initiating the Maillard reaction. mdpi.combyjus.com The specific types of amino acids and reducing sugars present significantly influence the profile and quantity of pyrazines formed. sci-hub.stresearchgate.net The initial step involves the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar, forming an N-substituted glycosylamine. byjus.com This intermediate then undergoes the Amadori rearrangement to produce ketosamines. byjus.com Subsequent degradation and reactions of these Amadori products, often involving fragmentation and cyclization, lead to the formation of various volatile compounds, including alkylpyrazines. byjus.com Research has shown that different amino acids contribute differently to pyrazine formation, with some amino acids being more effective precursors than others. sci-hub.st

Strecker Degradation Mechanisms in Alkylpyrazine Formation

Strecker degradation is a crucial pathway within the broader Maillard reaction that directly contributes to the formation of alkylpyrazines. researchgate.netnih.govprofpc.com.br This process involves the reaction of an α-amino acid with an α-dicarbonyl compound. researchgate.netnih.govprofpc.com.br The α-dicarbonyl compounds are often generated from the fragmentation of reducing sugars during the Maillard reaction. tandfonline.com Strecker degradation results in the decarboxylation and deamination of the amino acid, producing an aldehyde with one less carbon atom than the original amino acid and an α-aminocarbonyl compound. researchgate.netnih.govprofpc.com.brnih.gov These α-aminocarbonyl compounds are key intermediates that can then undergo self-condensation or condensation with other similar compounds or intermediates to form dihydropyrazines, which are subsequently oxidized to form stable alkylpyrazines. researchgate.netnih.govprofpc.com.brnih.gov The side chain of the amino acid often dictates the alkyl substituent on the resulting pyrazine ring. researchgate.net For instance, the Strecker degradation of an amino acid with a pentyl side chain, followed by condensation reactions, could contribute to the formation of this compound isomers.

While specific detailed research findings on the exact yields or detailed reaction conditions for the chemical synthesis of each specific dimethyl-n-pentylpyrazine isomer (2,6-, 2,5-, and 2,3-) were not extensively detailed in the search results beyond their general mention in synthetic studies soton.ac.uk, the general principles of alkylpyrazine synthesis involving condensation of dicarbonyls and amines/aminoketones apply. Similarly, while the Maillard reaction and Strecker degradation mechanisms are well-established for alkylpyrazine formation, specific quantitative data solely focused on the biosynthesis of this compound isomers through these pathways in isolation were not prominently available in the provided snippets. However, the mechanisms described provide the foundational understanding of how these compounds can be formed biogenetically.

Microbial Biosynthesis of Alkylpyrazines

Microorganisms play a significant role in the production of various alkylpyrazines, particularly in traditional fermented foods. nih.govasm.org This biological route is gaining attention due to its potential for sustainable flavor compound production. mdpi.comresearchgate.net

Role of Specific Microorganisms (e.g., Bacillus subtilis)

Several microorganism species are known to metabolically generate alkylpyrazines. mdpi.com Among these, Bacillus subtilis has been identified as a key producer of various alkylpyrazines, including 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, 2,5-dimethylpyrazine (B89654) (2,5-DMP), 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540) (TMP), and 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP). mdpi.comresearchgate.netnih.govnih.gov Studies on B. subtilis strains isolated from fermented soybeans (natto) have shown their capability to biosynthesize a broad range of these compounds. nih.govnih.gov Different strains of B. subtilis may exhibit a predisposition to produce different types of alkylpyrazines. mdpi.comresearchgate.netnih.gov For instance, one strain (BcP4) primarily produced 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine, while another strain (BcP21) produced higher quantities of 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. researchgate.netnih.govnih.gov

| Bacillus subtilis Strain | Primary Alkylpyrazines Produced | Concentration |

|---|---|---|

| BcP4 | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine | ~3200 µg/L nih.govnih.gov |

| BcP21 | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | ~558 mg/L nih.govnih.gov |

Other microorganisms, such as Bacillus licheniformis, Bacillus amyloliquefaciens, Bacillus sonorensis, Lactococcus lactis, Corynebacterium glutamicum, Paenibacillus polymyxa, and Serratia marcescens, have also been reported to produce alkylpyrazines. mdpi.comresearchgate.net

Enzymatic Pathways in Alkylpyrazine Production (e.g., L-threonine-3-dehydrogenase)

The biosynthesis of certain alkylpyrazines in microorganisms involves specific enzymatic pathways. The synthesis of 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP) by Bacillus subtilis can involve L-threonine as a starting substrate. mdpi.comnih.govasm.orgnih.gov A key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH). mdpi.comnih.govasm.orgnih.gov TDH catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. nih.govasm.orgnih.gov L-2-amino-acetoacetate is an unstable intermediate that can spontaneously decarboxylate to form aminoacetone. nih.govasm.orgnih.gov Aminoacetone can then undergo cyclization and oxidation reactions, which are typically non-enzymatic and pH-dependent, to form 2,5-DMP. nih.govasm.orgnih.gov The synthesis of TMP can also be generated by Bacillus subtilis using L-threonine and D-glucose as substrates, with TDH acting as a catalytic enzyme. nih.govnih.gov

Another proposed mechanism for alkylpyrazine formation involves the reaction of acyloins (like acetoin) with ammonia under mild conditions. researchgate.net In the biosynthesis of 2,3,5,6-tetramethylpyrazine (TTMP), acetoin (B143602) and ammonia are considered precursors. mdpi.com Acetoin reacts with ammonia to form α-hydroxyimine, which then converts to 2-amino-3-butanone and subsequently forms TTMP. mdpi.com

Genetic Manipulation Strategies for Enhanced Yields

Genetic manipulation strategies have been explored to enhance the yield of alkylpyrazines, particularly 2,5-DMP, from microbial fermentation. nih.govresearchgate.net One approach involves modifying the metabolic pathways within the host organism to redirect metabolic flux towards alkylpyrazine production. acs.org For instance, in Bacillus subtilis, the inactivation of 2-Amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), an enzyme that catalyzes the cleavage of L-2-amino-acetoacetate (an intermediate in 2,5-DMP biosynthesis) to glycine (B1666218) and acetyl-CoA, has been shown to improve the yield of 2,5-DMP. mdpi.comnih.govnih.gov Inactivation of KBL increased 2,5-DMP production and improved the carbon recovery rate from L-threonine. nih.gov

Genetic engineering in Escherichia coli has also been used to enhance 2,5-DMP production. Overexpression of the TDH gene from E. coli and the NADH oxidase (Nox) gene from Lactococcus cremoris in E. coli cells has been shown to increase the conversion of L-threonine and reduce by-product formation, resulting in a higher yield of 2,5-DMP. mdpi.com Similarly, engineering E. coli strains with genes like EcTDH, the L-threonine transporter protein (EcSstT), EhNox from E. hirae, and aminoacetone oxidase (ScAAO) from Streptococcus cristatus has led to increased 2,5-DMP production after optimizing reaction conditions. mdpi.com Strategies also include knocking out competing metabolic pathways, such as the KBL gene, to further enhance 2,5-DMP synthesis. mdpi.com Rewriting the de novo 2,5-DMP biosynthesis pathway and substrate transmembrane transport in high L-threonine yielding strains of E. coli has also been explored for efficient production from glucose. mdpi.comacs.org

Genetic engineering has also been applied to enhance TTMP production in Saccharomyces cerevisiae by manipulating genes involved in acetoin synthesis, such as disrupting the BDH1 gene and overexpressing the BDH2 gene. frontiersin.org

Influence of Reaction Conditions on this compound Formation

While the search results provided detailed information on the microbial biosynthesis of other alkylpyrazines, particularly 2,5-DMP and TMP, under various conditions, specific data on the influence of reaction conditions solely on this compound formation through microbial biosynthesis was not extensively covered in the provided snippets. However, the general principles observed for other alkylpyrazines can offer insights.

Studies on the biosynthesis of 2,5-DMP indicate that reaction conditions, alongside genetic modification, are key factors in raising yields. researchgate.net For instance, optimizing fermentation conditions has led to significantly higher yields of TMP in Bacillus amyloliquefaciens. mdpi.com The formation of alkylpyrazines via the Maillard reaction, which can occur during food processing, is known to be influenced by high temperatures (e.g., 130°C for 2 hours or 180°C for 90 minutes). nih.govasm.org While microbial biosynthesis typically occurs under milder conditions, the pH of the reaction medium is known to influence the non-enzymatic conversion of aminoacetone to 2,5-DMP. asm.orgnih.gov The presence and concentration of precursors, such as L-threonine and ammonium (B1175870) salt, can also influence alkylpyrazine production in Bacillus subtilis. mdpi.com Supplementing with high concentrations of L-threonine has been shown to induce pyrazine production to some extent. mdpi.com

Advanced Analytical Methodologies for Pentylpyrazine Research

Chromatographic Techniques for Pentylpyrazine Identification and Quantification

Chromatography plays a pivotal role in separating this compound from complex matrices, allowing for its subsequent detection and measurement. Various chromatographic methods are employed, each offering specific advantages depending on the sample type and analytical requirements.

Gas Chromatography (GC) and its Applications

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. GC separates compounds based on their boiling points and interaction with the stationary phase within a heated column. Nitrogen-selective detection can be used in conjunction with GC for the analysis of nitrogen-containing compounds such as pyrazines. acs.org Capillary gas chromatography is a common technique for analyzing thermally generated aromas, which often include pyrazines. acs.org

GC is often employed for the quantitative and qualitative analysis of pyrazines in various samples. tut.ac.jp The separation efficiency in GC is influenced by factors such as the stationary phase and temperature program. For instance, a relatively polar column like SUPELCOWAX® 10 can provide excellent separation of polar compounds, including pyrazines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of Mass Spectrometry (MS). GC-MS is the most widely applied analytical technique for the characterization of alkylpyrazines. nih.govresearchgate.netresearchgate.net The mass spectrometer detects the separated compounds based on their mass-to-charge ratio, providing a unique fragmentation pattern that aids in structural confirmation.

While GC-MS is invaluable for identifying alkylpyrazines, the mass spectra of many positional isomers can be very similar, making unambiguous identification challenging based solely on spectral interpretation or database searches. nih.govresearchgate.netresearchgate.net In such cases, gas chromatographic retention indices (RIs) are often used in conjunction with mass spectral interpretations to help identify certain alkylpyrazines unambiguously. nih.govresearchgate.net

GC-MS has been used to identify and quantify pyrazines in various matrices, including microbial samples and food products like cocoa liquor and peanut butter. d-nb.inforesearchgate.net GC-MS/MS (tandem mass spectrometry) offers higher accuracy and sensitivity compared to GC-MS, particularly for the analysis of pyrazines in complex samples. researchgate.netsciopen.com

Headspace Analysis (Static and Dynamic) for Volatile Compound Profiling

Headspace analysis is a sampling technique used to analyze volatile compounds that are present in the gaseous phase above a liquid or solid sample. This technique is particularly useful for analyzing flavor compounds like this compound, which are often volatile. Both static and dynamic headspace methods are employed for the isolation of thermally generated aromas. acs.org

Headspace-solid phase microextraction (HS-SPME) is a simple extraction technique that simultaneously performs clean-up and pre-concentration of volatile alkylpyrazines in samples. d-nb.info HS-SPME coupled with GC-MS is a common approach for characterizing the volatile fraction of various samples, including microbial samples and food products. d-nb.info Optimization of HS-SPME conditions, such as extraction temperature and time, is crucial for achieving maximum extraction efficiency. d-nb.inforesearchgate.net

Multiple headspace solid-phase microextraction-arrow-gas chromatography-mass spectrometry (MHS-SPME-arrow-GCMS) is another established protocol for quantifying flavor compounds in oils, including pyrazines. nih.gov

High-Performance Liquid Chromatography (HPLC) for Pyrazine (B50134) Analysis

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique used for the separation and analysis of compounds. While GC is preferred for highly volatile pyrazines, HPLC is also applicable, particularly for pyrazines with lower volatility or those that are part of more complex molecules. HPLC can be used for the separation and isolation of various compounds, including pyrazines. tut.ac.jp

Reverse phase (RP) HPLC methods with mobile phases containing acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric acid or formic acid (for MS compatibility), are used for pyrazine analysis. tut.ac.jpsielc.commagtech.com.cnnih.gov HPLC with fluorescence detection (HPLC-FLD) has been developed for the rapid determination of pyrazine compounds in samples like Baijiu (Chinese liquor). magtech.com.cn Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is also used for the quantitative analysis of pyrazines. mdpi.com

HPLC can be used for both analytical and preparative separations of pyrazines. sielc.com Chiral stationary phases can be employed in HPLC to separate pyrazine isomers. nih.gov

Spectroscopic Methods in this compound Characterization

Spectroscopic methods provide valuable information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy are used to characterize pyrazine compounds. chemicalbook.comresearchgate.netspectrabase.comnih.gov NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environment and connectivity.

NMR spectroscopy can be used to confirm the structures of synthesized pyrazine derivatives. nih.govnih.gov In some cases, 2D-NMR techniques like HSQC and HMBC are employed for detailed structural elucidation, particularly for distinguishing between isomers. nih.gov While NMR is a primary tool for structural determination, sometimes NMR spectra can be non-conclusive, especially for complex mixtures or isomers with very similar structures. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the identification and structural elucidation of organic compounds based on their vibrational modes. While gas chromatography-mass spectrometry (GC-MS) is the most widely applied technique for characterizing alkylpyrazines, IR spectroscopy provides complementary information about the functional groups present in the molecule nih.gov.

The IR spectrum of a molecule like this compound arises from the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds. Characteristic absorption bands are associated with different functional groups. For instance, C-H stretching vibrations typically appear in the region above 3000 cm⁻¹ for unsaturated carbons (like those in the pyrazine ring) and below 3000 cm⁻¹ for saturated carbons (like those in the pentyl chain) spectroscopyonline.com. C=C and C=N stretching vibrations within the pyrazine ring are expected to give rise to absorption bands in the fingerprint region, generally between 1400 and 1600 cm⁻¹, though the exact positions can be influenced by substitution patterns libretexts.org. The bending vibrations of C-H bonds, both in-plane and out-of-plane, also contribute to the complexity of the IR spectrum, particularly in the fingerprint region (typically 400-1400 cm⁻¹) libretexts.org.

Comparing the IR spectrum of this compound to reference spectra of known pyrazines can aid in its identification libretexts.orgcore.ac.uk. While specific IR spectral data for this compound was not detailed in the search results, studies on related diazines like pyrazine have explored their vibrational spectra and peak assignments, providing a basis for understanding the IR characteristics of the pyrazine ring system core.ac.uk. The unique pattern of absorption bands in the fingerprint region serves as a distinctive molecular signature, allowing for differentiation between isomers and closely related compounds libretexts.org.

Chemometric and Statistical Methods in Analytical Data Interpretation

The analysis of complex samples containing this compound often generates large, multidimensional datasets, particularly from techniques like GC-MS. Chemometric and statistical methods are indispensable tools for interpreting these datasets, enabling the extraction of meaningful information, pattern recognition, and sample classification uga.edu.

PLS regression can be applied to correlate the concentrations of volatile compounds, including this compound, with sensory attributes or other measured properties uga.eduresearchgate.net. This helps in identifying which compounds are key contributors to specific characteristics. Other chemometric methods like cluster analysis and discriminate analysis are also used for classifying samples based on their analytical fingerprints uga.edu. The application of these statistical approaches allows for a more comprehensive understanding of the role of this compound within the complex mixture of compounds present in a sample and its relationship to quality or other relevant parameters ulb.ac.beresearchgate.net.

Advanced Sample Preparation Techniques

Effective sample preparation is crucial for the accurate analysis of this compound, especially when dealing with trace amounts in complex matrices. Advanced sample preparation techniques aim to isolate and concentrate the analyte while minimizing matrix interference, often reducing the need for large volumes of solvents uga.eduacs.org.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a widely used, solvent-free or solvent-reduced sample preparation technique for the analysis of volatile and semi-volatile organic compounds, including pyrazines nih.govnih.govmdpi.com. HS-SPME involves exposing a coated fiber to the headspace above a sample matrix, allowing volatile analytes to partition from the sample into the fiber coating nih.govnih.gov. The adsorbed analytes are then thermally desorbed in the injector of a gas chromatograph for separation and detection nih.govmdpi.com.

SPME offers several advantages, including simplicity, speed, and the ability to integrate sampling, extraction, and injection into a single step mdpi.com. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes nih.gov. Common fiber coatings used for volatile compounds include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), and carboxen (CAR), often used in combination (e.g., DVB/CAR/PDMS) to extract a wider range of compounds nih.govnih.govmdpi.com.

Optimization of HS-SPME parameters, such as extraction temperature, extraction time, sample volume, salt addition, and stirring rate, is essential to achieve optimal extraction efficiency for specific analytes like this compound nih.govnih.gov. Studies on the SPME of pyrazines in various matrices have demonstrated the effectiveness of this technique. For instance, HS-SPME coupled with GC-MS has been successfully applied for the determination of volatile alkylpyrazines in microbial samples and pyrazines in perilla seed oils, with method validation showing good sensitivity, recovery, and precision nih.govresearchgate.net.

Interactive Table 1: Example SPME Parameters for Pyrazine Analysis (Illustrative based on search results for pyrazines)

| Parameter | Typical Range/Setting | Relevance to this compound |

| Fiber Coating | DVB/CAR/PDMS, PDMS, Carboxen | Affects extraction efficiency based on polarity and volatility. DVB/CAR/PDMS is often suitable for volatile and semi-volatile compounds like pyrazines. nih.govnih.gov |

| Extraction Temperature | 40-80 °C | Higher temperatures can increase volatility but may reduce fiber adsorption capacity. Optimized for matrix and analyte. nih.govnih.gov |

| Extraction Time | 15-60 minutes | Allows sufficient time for analytes to partition onto the fiber. nih.govmdpi.comresearchgate.net |

| Sample Volume | Varies depending on matrix | Affects headspace concentration. researchgate.net |

| Salt Addition | Often saturated NaCl solution | Can increase the ionic strength of aqueous samples, promoting partitioning of volatile organic compounds into the headspace. researchgate.net |

| Stirring Rate | Constant, moderate to high | Improves mass transfer of analytes to the headspace and fiber. mdpi.com |

Liquid-Phase Microextraction

Liquid-Phase Microextraction (LPME) is another miniaturized sample preparation technique that uses a small amount of solvent to extract analytes from a sample matrix. Unlike SPME, where the stationary phase is coated on a fiber, LPME involves a liquid extracting phase. Different LPME modes exist, including single-drop microextraction (SDME) and hollow-fiber liquid-phase microextraction (HF-LPME).

In LPME, the extracting solvent, often a few microliters, is in direct contact with the sample or the headspace above the sample (headspace LPME) researchgate.net. Analytes partition into the liquid phase based on their affinities. After extraction, the microdrop of solvent is typically injected directly into a chromatographic system (e.g., GC or LC) for analysis.

LPME offers advantages such as high enrichment factors and compatibility with different detection techniques. While the search results did not provide specific examples of LPME applied directly to this compound, LPME has been used for the analysis of other volatile organic compounds in various matrices researchgate.netresearchgate.netresearchgate.net. Its applicability to this compound would depend on finding a suitable extracting solvent in which this compound has good solubility and partition coefficients from the sample matrix.

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure as the extraction solvent. In this supercritical state, the fluid possesses properties of both liquids (density and solvating power) and gases (low viscosity and high diffusivity), making it an effective medium for extracting compounds from various matrices nih.govscirp.orgresearchgate.net. Supercritical carbon dioxide (SC-CO₂) is the most commonly used fluid due to its low critical temperature (31.1 °C) and pressure (73.8 bar), non-toxicity, and low cost nih.govscirp.org.

SFE can be used for both analytical scale sample preparation and large-scale industrial extractions scirp.orgsci-hub.se. For analytical purposes, SFE can be coupled online or offline with chromatographic techniques like GC or SFC nih.gov. The solvating power of SC-CO₂ can be adjusted by varying the temperature and pressure. While SC-CO₂ is primarily effective for extracting non-polar or moderately polar compounds, the addition of modifiers (cosolvents) such as methanol or ethanol (B145695) can enhance the extraction of more polar analytes scirp.orgscielo.br.

Although specific studies on the SFE of this compound were not found in the search results, SFE has been successfully applied to extract volatile and semi-volatile compounds, including other natural products and flavor compounds, from various matrices nih.govscirp.orgsci-hub.sescielo.br. The effectiveness of SFE for this compound would depend on optimizing parameters such as pressure, temperature, flow rate, and the potential use of modifiers to match the polarity of this compound and the matrix scirp.org. SFE offers a "green" alternative to traditional solvent extraction methods, reducing the use of hazardous organic solvents nih.govsci-hub.se.

Structure Activity Relationships Sar and Computational Studies of Pentylpyrazine

Principles of Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) is a fundamental concept in chemistry and related fields, asserting that the biological or chemical activity of a molecule is directly influenced by its chemical structure numberanalytics.comoup.comdotmatics.com. This principle is based on the premise that similar compounds often exhibit similar physical and biological properties dotmatics.comcollaborativedrug.com. SAR studies aim to identify the specific structural features or characteristics of a compound that are responsible for, or correlated with, its observed activity oup.comoncodesign-services.comgardp.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pentylpyrazine

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that seeks to establish a mathematical relationship between the molecular structure and a specific activity asianpubs.orgijournalse.org. Unlike qualitative SAR, QSAR uses numerical descriptors representing various structural, physical, and chemical properties of molecules to build statistical models that can predict the activity of compounds ijournalse.org. These models aim to correlate quantitative measures of molecular properties with quantitative measures of biological or chemical activity asianpubs.orgijournalse.org.

QSAR studies have been applied to pyrazine (B50134) derivatives, including this compound, particularly in the context of their olfactive properties, such as odor thresholds imist.maasianpubs.orgresearchgate.net. These studies demonstrate that the olfactory activity of pyrazines is related to their physicochemical parameters imist.ma.

Derivation of Structural and Electronic Parameters

In QSAR modeling, the first step involves calculating a range of molecular descriptors that numerically encode the structural and electronic features of the compounds under investigation asianpubs.orgijournalse.org. For pyrazine derivatives, these descriptors can include parameters related to the size and shape of substituents, lipophilicity, electronic charges on atoms (especially nitrogen atoms in the pyrazine ring), dipole moment, and other quantum chemical indices imist.maresearchgate.net.

Computational chemistry software is commonly used to derive these parameters from the 2D or 3D structures of the molecules ijournalse.orgsocialscienceresearch.org. For instance, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide electronic descriptors like atomic charges, frontier molecular orbital energies (HOMO and LUMO), and dipole moments ijournalse.orgnih.govsemanticscholar.orgelectrochemsci.org. Other software can calculate topological, geometrical, and physicochemical descriptors ijournalse.org. The selection of relevant descriptors is crucial for building a meaningful QSAR model electrochemsci.org.

Correlation with Biological Activities

Once the molecular descriptors are calculated, statistical methods are employed to find correlations between these descriptors and the observed biological or chemical activities asianpubs.orgijournalse.org. Common statistical techniques used in QSAR include multiple linear regression (MLR) and artificial neural networks (ANN) imist.maijournalse.orgnih.govsemanticscholar.org. These methods aim to build predictive models in the form of mathematical equations that relate a combination of descriptors to the activity asianpubs.orgijournalse.org.

Studies on pyrazine derivatives have successfully developed QSAR models to predict properties like olfactive thresholds imist.maresearchgate.net. For example, models correlating structural and electronic descriptors with the logarithm of the inverse of the odor threshold (Log(1/t)) have been reported imist.maresearchgate.net. These models can help identify which molecular features are most influential in determining the olfactory potency of pyrazine compounds imist.maresearchgate.net. While specific detailed QSAR data tables solely for this compound across various activities were not prominently found, studies on pyrazine derivatives in general illustrate the types of correlations explored. For instance, research on pyrazine corrosion inhibitors correlated inhibition efficiency with parameters like LUMO energy, dipole moment, and molecular volume electrochemsci.org. Another study on pyrazine derivatives as antiproliferative agents used electronic structures and QSAR properties calculated at DFT levels, showing correlations between experimental and predicted activity values nih.govsemanticscholar.org.

Studies on the olfactive thresholds of pyrazine derivatives, which include this compound, have shown that structural variations, such as the length of alkyl chains and the nature and position of substituents, significantly influence the odor characteristics and potency imist.maresearchgate.net. For example, the odor threshold was found to be at a minimum in pentylpyrazines within a series of 2-alkylpyrazines, and this threshold increased with other substituents at the 3-position researchgate.net.

Molecular Modeling and Computational Chemistry of this compound

Molecular modeling and computational chemistry encompass a range of techniques that use computer simulations to study the structure, properties, and behavior of molecules washington.eduwikipedia.org. These methods can provide valuable insights into molecular geometries, electronic structures, and interactions, complementing experimental studies nih.govsemanticscholar.orgmdpi.comscholarsresearchlibrary.comchemrxiv.orgresearchgate.netnih.gov. For this compound, computational methods can be applied to understand its preferred conformations, electronic distribution, and potential interactions, which are relevant to its physical and chemical properties, including its volatility and interaction with olfactory receptors.

Ab Initio Calculations and Density Functional Theory (DFT)

Ab initio methods and Density Functional Theory (DFT) are quantum mechanical approaches used in computational chemistry to calculate the electronic structure and properties of molecules from first principles, without relying on experimental data wikipedia.orgwikipedia.orgresearchgate.net. These methods solve approximations to the Schrödinger equation to determine the energy and electron distribution within a molecule wikipedia.orgwikipedia.org.

DFT, in particular, has become a widely used method due to its balance of accuracy and computational cost wikipedia.orgwikipedia.org. It is frequently applied to calculate various molecular properties relevant to SAR and QSAR, such as optimized geometries, vibrational frequencies, electronic energies, atomic charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO) ijournalse.orgnih.govsemanticscholar.orgelectrochemsci.orgmdpi.comscholarsresearchlibrary.comchemrxiv.org. These calculated parameters can provide fundamental insights into a molecule's reactivity, polarity, and potential interaction sites electrochemsci.orgmdpi.comchemrxiv.org.

Studies on pyrazine derivatives have extensively utilized DFT calculations to explore their electronic structures and properties ijournalse.orgnih.govsemanticscholar.orgelectrochemsci.orgmdpi.comscholarsresearchlibrary.comchemrxiv.org. For example, DFT has been used to study the electronic structures and physicochemical properties of pyrazine derivatives with potential antiproliferative activity nih.govsemanticscholar.org, to investigate the properties of pyrazine-based materials scholarsresearchlibrary.comnih.gov, and to calculate descriptors for QSAR models related to olfactive thresholds and corrosion inhibition imist.maijournalse.orgelectrochemsci.org. While specific detailed ab initio or DFT calculations solely focused on isolated this compound were not explicitly found in the search results, these methods are applicable to this compound to determine its fundamental electronic and structural characteristics.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to model the behavior of molecules over time wikipedia.orgrsc.orgarxiv.org. Unlike quantum mechanical methods, MM uses classical physics and a force field to approximate the potential energy of a system based on the positions of its atoms wikipedia.orgmpg.denih.gov. Force fields consist of parameters derived from experimental data or quantum mechanical calculations that describe the interactions between atoms, such as bond stretching, angle bending, and van der Waals forces wikipedia.orgnih.gov.

MD simulations extend MM by simulating the movement of atoms and molecules over time by numerically solving Newton's equations of motion wikipedia.orgmpg.denih.gov. This allows researchers to study the dynamic behavior of molecular systems, including conformational changes, molecular vibrations, and interactions with other molecules or environments wikipedia.orgnih.gov.

MM and MD simulations are valuable for exploring the conformational space of flexible molecules like this compound and understanding how they might interact with receptors or other molecules in a dynamic environment. While the search results did not provide specific examples of MM or MD simulations conducted solely on this compound, these methods are widely applied to study the behavior of organic molecules and are relevant for understanding this compound's properties in different phases or environments wikipedia.orgrsc.org. For instance, MD simulations coupled with DFT calculations have been used to study the properties of pyrazine derivatives in other contexts chemrxiv.org. Molecular modeling, which can include MM and MD, has also been used in studies involving pyrazine conjugates to validate biological data and understand molecular interactions nih.govnih.gov.

Docking Studies for Receptor Binding

Comprehensive docking studies specifically detailing the binding interactions of this compound with biological receptors were not found in the performed literature search. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, aiming to predict the structure of the complex formed. doingsts.com This method is valuable in understanding ligand-receptor interactions and is commonly employed in structure-based drug design and virtual screening. doingsts.com While pyrazine derivatives have been the subject of docking studies in various research contexts, such as investigations into antiviral properties against SARS-CoV-2 or interactions with cannabinoid receptors, specific studies focusing on this compound were not identified. mdpi.comwikipedia.org

Conformational Studies and Their Impact on Activity

Biological Activities and Mechanistic Investigations of Pentylpyrazine

Antimicrobial Properties of Pentylpyrazine and Alkylpyrazines

Alkylpyrazines, including this compound, have demonstrated antimicrobial activity against a range of microorganisms, encompassing both bacteria and fungi. mdpi.com These compounds are naturally occurring, found in various foods such as chocolate, cocoa products, vegetables, fruits, roasted nuts, and meat. mdpi.comresearchgate.net They are also produced as secondary metabolites by certain microorganisms. mdpi.comresearchgate.net

Antibacterial Activity

Alkylpyrazines have shown efficacy against various bacterial strains. Studies have indicated that alkyl-substituted pyrazines, especially those with larger substituents like butyl and pentylpyrazines, can act as mediators of antimicrobial effects against plant and human pathogens. researchgate.net

Activity against Helicobacter pylori

Research has investigated the activity of pyrazine (B50134) compounds against Helicobacter pylori. One study indicated that a compound, referred to as PYR-19 (identified as 3,5-dimethyl-2-pentylpyrazine (B13762942) in the context of Chinese liquor analysis, though the specific this compound isomer is not explicitly stated as 2-pentylpyrazine in the H. pylori abstract), inhibited the proliferation of H. pylori. magtech.com.cnresearchgate.net This compound also inhibited the transcription of outer membrane protein genes (BabA) and virulence genes (CagA and VacA), as well as the expression of virulence proteins (CagA and VacA) in H. pylori. magtech.com.cn Furthermore, PYR-19 inhibited the secretion of inflammatory cytokines in human gastric epithelial cells (GES-1) induced by H. pylori, reduced damage to these cells, and attenuated the injury ability to gastric epithelial cells. magtech.com.cn

Activity against Mycobacterium tuberculosis and other Mycobacteria

Certain pyrazine derivatives have shown activity against Mycobacterium tuberculosis and other mycobacterial species. Predictions using computational tools like AntiBac-Pred have suggested that some pyrazine structures, including 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine (B89654), have potential activity against resistant Mycobacterium tuberculosis. mdpi.com

Studies on derivatives of 3-aminopyrazine-2-carboxamides have explored their antimycobacterial activity. While this compound itself was not directly tested in one such study, a related compound, 3-amino-N-pentylpyrazine-2-carboxamide, was synthesized and evaluated. nih.govnih.govmdpi.com In this series, antimycobacterial activity against Mycobacterium tuberculosis H37Rv and M. kansasii increased with increasing length of the carbon side chain among alkyl derivatives. nih.gov However, the activity of these compounds was generally lower compared to standard antituberculosis drugs like isoniazid (B1672263). nih.govsemanticscholar.org For instance, compounds with hexyl, heptyl, and octyl chains showed MIC values of 25 µg/mL against M. tuberculosis H37Rv, whereas isoniazid had MICs of 0.1–0.39 µg/mL. nih.govsemanticscholar.org No activity was observed against M. avium and M. aurum with the tested compounds in this series. nih.gov

Activity against Meat-Associated Bacterial Contaminants

Alkylpyrazines have been evaluated for their potential to reduce microbial contamination in processed meat products. researchgate.netnih.gov Studies have shown that certain pyrazine derivatives, such as 2-isobutyl-3-methylpyrazine (B76351) and 5-isobutyl-2,3-dimethylpyrazine, can substantially inhibit isolates belonging to bacterial families commonly found as meat contaminants, including Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae. researchgate.netnih.gov Treatments with pyrazine-susceptible isolates resulted in significant reductions in bacterial cell counts. researchgate.net The antimicrobial effects were more pronounced at higher concentrations of the alkylpyrazine. researchgate.net While this compound is mentioned as an alkyl-substituted pyrazine that has been used as a mediator of antimicrobial effects against plant and human pathogens, specific data detailing its activity against meat-associated bacterial contaminants in the searched results is limited, with the focus often being on other alkylpyrazines like 2-isobutyl-3-methylpyrazine and 5-isobutyl-2,3-dimethylpyrazine. researchgate.net

Structure-Activity Relationships in Antimicrobial Efficacy

Investigations into the structure-activity relationships of alkylpyrazines have aimed to understand how their chemical structure influences their antimicrobial potency. mdpi.comtugraz.at It has been hypothesized that the differences in antibacterial activity of alkylpyrazines may be related to their hydrophobicity. mdpi.com Comparisons of minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of pyrazine derivatives with their corresponding Log P values (partition coefficient, indicating hydrophobicity) have been used to explore this relationship. mdpi.com Studies on pyrazine-2-carboxamide derivatives have also indicated that the lipophilicity of the compounds is closely connected with their antimycobacterial activity. nih.govsemanticscholar.orgmdpi.com For instance, in a series of 3-(alkylamino)-N-methylpyrazine-2-carboxamides, a strong increase in antimycobacterial activity against M. tuberculosis was observed with increasing lipophilicity up to a certain point. mdpi.com The position and nature of substituents on the pyrazine ring also play a role in determining antimicrobial efficacy. mdpi.com

Antifungal Activity

Alkylpyrazines have also demonstrated antifungal activity. mdpi.comtugraz.at Studies have indicated that certain pyrazine derivatives can inhibit the growth of soil-borne fungal plant pathogens such as Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor. mdpi.com For example, 2,5-dimethylpyrazine and 2-ethyl-3-methoxypyrazine (B1293415) exhibited antifungal activity against these pathogens. mdpi.com

Research on derivatives of 3-aminopyrazine-2-carboxamides has also reported antifungal activity against various fungal strains, including Trichophyton interdigitale and Candida albicans. nih.govmdpi.com The presence of a chloro substituent in the position 3 of the pyrazine ring in some derivatives appeared to contribute significantly to antifungal activity. mdpi.com Similar to antibacterial activity, the lipophilicity of the compounds, specifically the total lipophilicity of substituents in positions 2 and 3 of the pyrazine ring, was found to be a determinant for antifungal activity against Trichophyton mentagrophytes. semanticscholar.orgmdpi.com

Anti-inflammatory and Analgesic Activities

Pyrazine compounds are reported to possess anti-inflammatory and analgesic activities. mdpi.comresearchgate.net Reviews highlight the pyrazine moiety as a viable component for synthesizing anti-inflammatory drugs, with studies examining their mechanisms of action and structure-activity relationships. benthamscience.com While the provided search results discuss the anti-inflammatory and analgesic effects of various pyrazole (B372694) and pyridazinone derivatives nih.govnih.govnih.govnih.gov, direct information detailing the specific anti-inflammatory and analgesic activities of this compound is not explicitly present. However, the broader class of pyrazine compounds is recognized for these properties. mdpi.comresearchgate.net

Anticancer and Antitumor Activities

Pyrazine derivatives have been studied for their potential anticancer and antitumor activities. mdpi.comresearchgate.netnih.govnih.gov The pyrazine moiety is considered an important part of many clinically used drugs, including anticancer agents. mdpi.comresearchgate.net Research indicates that pyrazine-modified natural product derivatives can exhibit anticancer activity. mdpi.comnih.gov Reviews summarize advancements in pyrazine derivatives as anticancer agents, covering their chemical diversity, mechanisms of action, and structure-activity relationships. nih.gov

Induction of Apoptosis in Cancer Cell Lines

Induction of apoptosis, or programmed cell death, is a key mechanism targeted in cancer therapy. frontiersin.orgmdpi.comnih.gov Pyrazine derivatives have been investigated for their ability to induce apoptosis in cancer cells. While the search results discuss the induction of apoptosis by various compounds, including plant-derived nanovesicles and other natural products in cancer cell lines frontiersin.orgnih.govplos.org, specific studies detailing the induction of apoptosis in cancer cell lines directly by this compound are not provided. However, the broader context of pyrazine derivatives as anticancer agents suggests this as a potential area of investigation. nih.govnih.gov

Antiparasitic Activity (e.g., Trypanosoma brucei)

Pyrazine derivatives have shown antiparasitic activity. mdpi.comnih.gov Studies have explored compounds containing the pyrazine core for activity against parasites like Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. acs.orgnih.govnih.gov For example, some 6-arylpyrazine-2-carboxamides have demonstrated potent inhibitory activity against Trypanosoma brucei brucei, showing high selectivity over mammalian cell lines. acs.org These compounds were found to be highly drug-like and capable of penetrating the central nervous system. acs.org Other studies have investigated different compound classes, such as spiro-containing derivatives and cationic compounds, for their antiparasitic activity against Trypanosoma brucei through mechanisms like inhibiting trypanothione (B104310) reductase or interfering with mitochondria. nih.govnih.govcsic.esplos.org While these studies highlight the potential of targeting Trypanosoma brucei, direct evidence of this compound's specific activity against this parasite is not detailed in the provided information.

Antioxidant Activities

Pyrazine compounds are known to possess antioxidant activities. mdpi.comresearchgate.netmdpi.com Reviews on pyrazine-modified natural product derivatives mention their antioxidant properties. mdpi.comnih.gov Various pyrazole and pyrazoline derivatives have also been studied for their antioxidant potential, demonstrating radical scavenging activities. nih.govnih.govnih.gov While these studies confirm the antioxidant potential within the broader class of nitrogen-containing heterocycles, specific data on the antioxidant activities of this compound itself is not present in the provided search results. However, the identification of compounds like 2-methyl-3(or 6)-pentylpyrazine and 2,5-dimethyl-3-pentylpyrazine (B15346634) as products of lipid-protein-carbohydrate interactions in sesame oils, characterized as flavor compounds, suggests their presence in natural matrices where antioxidant activity might be relevant. researchgate.net

Biological Mechanisms of Action

Research into the biological mechanisms of action of this compound and related pyrazine compounds has explored several potential avenues, including enzyme inhibition, interactions with biological membranes, effects on gene expression and virulence factors, apoptosis induction, and receptor binding.

Inhibition of Enzyme Systems (e.g., Fatty Acid Synthase, Photosystem II)

Studies on pyrazine derivatives have indicated their potential to inhibit key enzyme systems. For instance, analogues of pyrazine-2-carboxamide have been investigated for their inhibitory effects on Mycobacterium tuberculosis Fatty Acid Synthase I (FAS I) mdpi.com. FAS I is a crucial enzyme involved in the synthesis of fatty acids essential for the cell envelope of M. tuberculosis mdpi.com.

Furthermore, certain N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, which are structurally related to this compound, have demonstrated the ability to inhibit photosystem II (PSII) photosynthetic electron transport in spinach chloroplasts mdpi.comresearchgate.net. This inhibitory activity was found to be strongly correlated with the lipophilicity of the compounds mdpi.comresearchgate.net. While these studies highlight the potential of pyrazine structures to modulate enzyme activity, direct evidence specifically detailing this compound's inhibitory effects on these particular enzymes is not prominently featured in the provided literature. Fatty Acid Synthase (FAS) itself is a validated target for antibacterial drugs and plays a vital role in bacterial growth researchgate.net. It is also involved in the biosynthesis of long-chain saturated fatty acids in plants and humans aocs.orguniprot.org.

Interaction with Biological Membranes

The interaction of small molecules with biological membranes is a significant aspect of their biological activity, influencing cellular uptake, distribution, and target engagement aston.ac.ukuib.noresearchgate.net. Lipophilicity, a physicochemical property, is known to play a considerable role in a compound's ability to penetrate biological membranes mdpi.com. Pyrazolone-bearing molecules, which share structural similarities with pyrazines, have been shown to bind to cell membrane proteins, with these interactions primarily driven by multiple interactions, including those with basic amino acids nih.gov. These findings suggest a potential for pyrazine derivatives, including this compound, to interact with biological membranes, although specific studies detailing the precise nature and extent of this compound's membrane interactions were not extensively covered in the provided search results. Biological membranes are selectively permeable structures that control the passage of molecules and contain receptors that trigger cellular responses aston.ac.ukuib.no.

Effects on Gene Expression and Virulence Factors

The modulation of gene expression and effects on microbial virulence factors represent potential mechanisms through which compounds can exert biological effects mdpi.com. Bacterial pathogens, for example, employ various virulence factors, often proteins, to manipulate host cell processes, including gene expression, to facilitate infection and evade the host immune response mdpi.com. These virulence factors can interfere with host gene expression at multiple levels mdpi.com. The expression of virulence factors is often regulated by specific genetic elements and regulatory proteins nih.govopenstax.org. While the provided information discusses the general concept of compounds influencing gene expression and virulence in the context of host-pathogen interactions, specific research detailing the direct effects of this compound on gene expression in any organism or its influence on microbial virulence factors was not found in the search results.

Pentylpyrazine in Food Chemistry and Flavor Research

Occurrence of Pentylpyrazine in Food and Beverages

This compound is found in a range of food products, contributing to their distinctive aromas. Its occurrence can be attributed to both natural presence in raw materials and formation during processing.

This compound in Processed Foods (e.g., Roasted Products, Fermented Foods)

This compound is frequently detected in processed foods, where it is primarily formed through thermal treatment and fermentation. researchgate.netresearchgate.net The Maillard reaction, a complex series of chemical reactions occurring during heating, is a significant pathway for the formation of alkylpyrazines, including this compound. researchgate.netasm.org This reaction involves the condensation of reducing carbohydrates with amino groups, leading to the generation of various flavor compounds. researchgate.net

Fermentation is another key process that contributes to the presence of pyrazines in food. researchgate.netresearchgate.netnih.govmdpi.com Microorganisms can synthesize or convert compounds into pyrazines during fermentation. researchgate.net

Role of this compound as a Flavor Compound

This compound is recognized for its contribution to the aroma and flavor of food, particularly imparting nutty and roasted characteristics. nih.govresearchgate.netfragranceu.com

Sensory Characteristics and Odor Qualities

This compound is described as having a nutty, earthy, or potato-like odor. ontosight.ai Other descriptions associated with this compound or related pentylpyrazines in the context of food include nutty, roasted, hazelnut, roasted peanut, popcorn, and toasted grain notes. fragranceu.comashs.org The perception of odor is a critical component of flavor. ashs.orgpressbooks.pubeuropa.eufoodafactoflife.org.uk

Flavor Perception and Thresholds

Flavor perception is a complex process involving the integration of taste, odor, and other sensations. ashs.orgeuropa.eufrontiersin.org Odor plays a dominant role in flavor delineation due to the large number of olfactory receptors and their ability to discriminate aromas. ashs.org

The sensitivity to taste and odor can be influenced by factors such as age. nih.govmdpi.com

Formation Mechanisms of this compound in Food Systems

Pyrazines, including this compound, are primarily formed in food systems through the Maillard reaction mdpi.comnih.govnih.govccsenet.orgacs.org. This complex series of non-enzymatic reactions occurs between reducing sugars and amino compounds (such as amino acids, peptides, and proteins) under heat mdpi.comnih.govlatu.org.uy.

The formation of alkylpyrazines, a group that includes this compound, is suggested to occur via the condensation of two alpha amino ketone molecules nih.gov. These alpha amino ketones are themselves derived from the Strecker degradation, which is an intermediate stage of the Maillard reaction pathway nih.gov.

Maillard Reaction Kinetics and Conditions